molecular formula C7H11ClN2O2S B1422198 (2-(Methylsulfonyl)pyridin-4-yl)methanamine hydrochloride CAS No. 1220166-15-3

(2-(Methylsulfonyl)pyridin-4-yl)methanamine hydrochloride

Cat. No.: B1422198
CAS No.: 1220166-15-3
M. Wt: 222.69 g/mol
InChI Key: FICNPXSWEDIGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of (2-(Methylsulfonyl)pyridin-4-yl)methanamine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound's IUPAC name specifically designates the pyridine ring as the parent structure, with positional numbering beginning from the nitrogen atom in the ring. The methylsulfonyl substituent occupies the 2-position, while the methanamine group is attached to the 4-position carbon of the pyridine ring.

Alternative nomenclature systems recognize this compound under several synonymous designations. The Chemical Abstracts Service has assigned the unique identifier 1220166-15-3 to distinguish this specific hydrochloride salt form from related derivatives. The compound may also be referred to as 4-(aminomethyl)-2-(methylsulfonyl)pyridine hydrochloride, which emphasizes the functional group arrangement from a different naming perspective.

The MDL number MFCD16294397 provides an additional unique identifier within chemical databases. This systematic cataloging ensures precise identification of the compound across various chemical information systems and prevents confusion with structurally similar derivatives that may possess different substitution patterns or salt forms.

Properties

IUPAC Name

(2-methylsulfonylpyridin-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.ClH/c1-12(10,11)7-4-6(5-8)2-3-9-7;/h2-4H,5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICNPXSWEDIGAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylsulfonyl-Substituted Pyridine Intermediates

Patents describe the preparation of methylsulfonyl-substituted pyridines via palladium-catalyzed coupling reactions or sulfonation of pyridine derivatives. For example, a process involves:

  • Starting from 6-methylpyridin-3-yl trifluoromethanesulfonate, reacted with acetylene derivatives in the presence of piperidine at 40°C for 16 hours to form protected intermediates.
  • Removal of protective groups by soda treatment in toluene reflux to yield the intermediate pyridine with the methylsulfonyl substituent in the correct oxidation state.
  • Avoidance of tungsten-based catalysts and hazardous oxidants like hydrogen peroxide by using sulfonate intermediates already in the correct oxidation state, improving safety and yield.

Introduction of the Methanamine Group

The methanamine moiety at the 4-position can be introduced by:

  • Reduction of nitrile or nitro precursors on the pyridine ring.
  • Nucleophilic substitution or reductive amination of suitable pyridine aldehydes or ketones.
  • Direct amination using amine sources under controlled conditions.

Final Conversion to Hydrochloride Salt

The free amine (2-(Methylsulfonyl)pyridin-4-yl)methanamine is converted to its hydrochloride salt by treatment with hydrochloric acid, facilitating crystallization and purification. This salt form is more stable and easier to handle for pharmaceutical or chemical applications.

Detailed Preparation Process Example

A representative process adapted from patent literature for a related methylsulfonyl pyridine intermediate includes:

Step Reagents/Conditions Description Yield/Notes
1 6-methylpyridin-3-yl trifluoromethanesulfonate, piperidine, acetylene adduct, 40°C, 16 h Formation of protected intermediate with acetylene group High yield, ~90%
2 Soda in toluene, reflux Removal of acetone protective group, forming methylsulfonyl pyridine intermediate Efficient deprotection
3 Nucleophilic substitution or reduction steps Introduction of methanamine group at 4-position Standard amination techniques
4 HCl treatment Formation of hydrochloride salt Crystallization and purification

Advantages and Research Findings

  • The use of sulfonate intermediates with sulfur already in the methylsulfonyl oxidation state avoids hazardous oxidation steps with peroxides, reducing explosive risk and by-product formation such as pyridine N-oxide.
  • The process can be streamlined into one-pot reactions, minimizing isolation steps and improving overall economic efficiency.
  • Use of piperidine as a base in coupling steps leads to higher yields compared to other bases.
  • Recovery and recycling of excess reagents such as (4-methylsulfonyl)phenyl acetic acid or its salts enhance sustainability and cost-effectiveness.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials 6-methylpyridin-3-yl trifluoromethanesulfonate, acetylene derivatives, amine sources
Catalysts and bases Palladium catalysts (low loading), piperidine, soda for deprotection
Reaction temperatures 40°C for coupling; reflux in toluene for deprotection
Reaction times 16–27 hours depending on step
Solvents N,N′-dimethylformamide, toluene, dichloromethane
Oxidation state management Sulfur introduced as methylsulfonyl group, no further oxidation needed
Purification Extraction, crystallization, filtration
Final product form Hydrochloride salt of (2-(Methylsulfonyl)pyridin-4-yl)methanamine

Chemical Reactions Analysis

Types of Reactions

(2-(Methylsulfonyl)pyridin-4-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Chemistry

(2-(Methylsulfonyl)pyridin-4-yl)methanamine hydrochloride serves as a building block in the synthesis of more complex molecules. It can undergo various chemical reactions, including:

  • Oxidation : Producing sulfone derivatives.
  • Reduction : Converting the sulfonyl group to a sulfide.
  • Nucleophilic Substitution : Particularly at the pyridine ring.

These reactions enable the development of new compounds with tailored properties for specific applications.

The compound has been studied for its potential biological activities, particularly in relation to enzyme inhibition and receptor modulation:

  • Enzyme Inhibition : It has shown the ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This selectivity for COX-2 over COX-1 suggests potential anti-inflammatory applications.
  • Anticancer Activity : A study indicated that related pyridine derivatives could induce apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase activity. The following table summarizes the effects observed:
CompoundIC50 (μM)Effect
7d1.0Induces morphological changes
7h10.0Enhances caspase-3 activity
10c2.5Apoptosis-inducing

This suggests that derivatives of this compound may have significant potential as anticancer agents .

Medicinal Chemistry

Research is ongoing to explore its therapeutic applications, particularly in treating diseases associated with inflammation and cancer. The methylsulfonyl group enhances pharmacological properties, making it an attractive candidate for drug development .

Industrial Applications

In industry, this compound is utilized in developing new materials and chemical processes. Its versatility allows researchers to explore innovative applications across various sectors, including pharmaceuticals and agrochemicals.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • EED Inhibition for Cancer Therapy : A study reported on EEDi-5285, a compound related to this structure, which demonstrated exceptional potency against cancer cell growth by inhibiting embryonic ectoderm development (EED) with an IC50 value of 0.4 nM .
  • Vector Control Applications : Similar compounds have been investigated for their ability to inhibit ion channels in mosquito species, indicating potential uses in vector control strategies for diseases like Zika and dengue.

Mechanism of Action

The mechanism of action of (2-(Methylsulfonyl)pyridin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

The following compounds differ in the substituent at the 2-position of the pyridine ring, altering physicochemical and biological properties:

Compound Name (CAS) Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(2-(Methylsulfonyl)pyridin-4-yl)methanamine hydrochloride (1956309-79-7) Methylsulfonyl (SO₂CH₃) C₆H₁₀ClN₃O₂S 223.68 High polarity; potential kinase inhibitor
(2-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride (1159813-38-3) Trifluoromethyl (CF₃) C₇H₇ClF₃N₂ 234.60 Enhanced lipophilicity; CNS drug candidate
(2-(Difluoromethyl)pyridin-4-yl)methanamine hydrochloride (1428532-89-1) Difluoromethyl (CHF₂) C₇H₈ClF₂N₂ 194.61 Moderate electron withdrawal; agrochemical intermediate
(2-(Difluoromethoxy)pyridin-4-yl)methanamine hydrochloride (943843-27-4) Difluoromethoxy (OCF₂H) C₇H₈ClF₂N₂O 227.60 Improved metabolic stability; antiviral research

Key Observations :

  • Lipophilicity : Trifluoromethyl (CF₃) increases lipophilicity (logP ~1.5–2.0), favoring blood-brain barrier penetration, whereas methylsulfonyl derivatives are more polar (logP <1.0) .
  • Stability : Difluoromethoxy (OCF₂H) improves resistance to oxidative metabolism compared to methoxy groups, extending half-life in vivo .

Hydrochloride vs. Free Base Forms

  • (2-(Trifluoromethyl)pyridin-4-yl)methanamine (CAS 916304-20-6, free base) has a molecular weight of 191.14 g/mol and higher volatility than its hydrochloride form. The hydrochloride salt (CAS 1159813-38-3) offers better crystallinity and handling stability .
  • Similarly, (2-(Methylsulfonyl)pyridin-4-yl)methanamine (free base) is likely hygroscopic, necessitating salt formation for practical use in synthetic workflows .

Physicochemical Properties and Handling

  • Melting Points : Related methanamine hydrochlorides exhibit high melting points (200–268°C), indicating thermal stability suitable for high-temperature reactions .
  • Storage : All hydrochloride salts require anhydrous storage at 2–8°C to prevent decomposition .
  • Solubility : Methylsulfonyl derivatives are highly soluble in polar solvents (e.g., DMSO, water), while trifluoromethyl analogs prefer organic solvents like acetonitrile .

Biological Activity

(2-(Methylsulfonyl)pyridin-4-yl)methanamine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C7H10N2O2S·HCl
  • CAS Number : 53241148

The compound is characterized by the presence of a pyridine ring substituted with a methylsulfonyl group, which enhances its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies suggest that compounds with similar structures possess antimicrobial effects, particularly against various bacterial strains. The presence of the methylsulfonyl group is believed to enhance these properties by interacting with bacterial cell membranes or enzymes.
  • Anticancer Activity : There is emerging evidence supporting the anticancer potential of this compound. Analogous compounds have shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including breast and lung cancer cells .
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Ion Channels : Similar compounds have been shown to inhibit ion channels in mosquito species, suggesting potential applications in vector control for diseases like Zika and dengue .
  • Enzyme Inhibition : The compound's ability to inhibit COX enzymes indicates a mechanism by which it could reduce inflammation and pain. The methylsulfonyl group plays a crucial role in this interaction, enhancing selectivity for COX-2 over COX-1 .

Anticancer Activity

A study evaluated the effects of related pyridine derivatives on breast cancer cells (MDA-MB-231). The results indicated that these compounds could induce apoptosis and enhance caspase activity, confirming their potential as anticancer agents .

CompoundIC50 (μM)Effect
7d1.0Induces morphological changes
7h10.0Enhances caspase-3 activity
10c2.5Apoptosis-inducing

Anti-inflammatory Activity

In another study, derivatives containing the methylsulfonyl group were screened for COX inhibition. Compounds showed varying degrees of inhibition, with some exhibiting higher activity than standard anti-inflammatory drugs like Meloxicam .

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3a56.4357.14
3e69.5656.43

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-(methylsulfonyl)pyridin-4-yl)methanamine hydrochloride, and how can reaction conditions be optimized for academic-scale synthesis?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of a pyridine precursor. For example, reacting 4-(aminomethyl)pyridine derivatives with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature . Optimization may involve adjusting stoichiometry, solvent polarity, or reaction time. Purification typically employs recrystallization or chromatography. Analytical validation via 1H^1H-NMR (to confirm methylsulfonyl integration at δ 3.0–3.5 ppm) and LC-MS (to verify molecular ion peaks at m/z ≈ 218 for the free base) is critical .

Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC : Use a Primesep 100 column with UV detection (λ = 254 nm) to assess purity (>95%) and resolve potential impurities like unreacted precursors .
  • NMR : 1H^1H- and 13C^{13}C-NMR in DMSO-d₆ to confirm the pyridine ring (aromatic protons at δ 7.5–8.5 ppm), methylsulfonyl group (singlet at δ 3.1 ppm), and methanamine hydrochloride (broad NH stretch at δ 2.5–3.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to validate the molecular formula (C₇H₁₁ClN₂O₂S) and detect fragmentation patterns .

Q. How does the hydrochloride salt form influence the compound's stability under different storage conditions?

  • Methodological Answer : The hydrochloride salt enhances water solubility but may hydrolyze in humid environments. Stability studies should include:

  • Thermogravimetric Analysis (TGA) : To determine decomposition temperatures (>200°C typical for sulfonamides) .
  • Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks, monitoring purity via HPLC. Use desiccants for long-term storage at −20°C .

Advanced Research Questions

Q. What mechanistic insights explain the compound's potential as a CYP51 inhibitor in Leishmania studies, and how can structure-activity relationships (SAR) be explored?

  • Methodological Answer :

  • Enzyme Assays : Test inhibition of recombinant Leishmania CYP51 using fluorometric assays with 7-ethoxycoumarin as a substrate. IC₅₀ values <10 µM suggest strong binding .
  • SAR Studies : Synthesize analogs with modifications to the methylsulfonyl group (e.g., replacing with trifluoromethanesulfonyl) or pyridine ring (e.g., halogen substitution). Compare inhibitory activity and logP values to correlate hydrophobicity with membrane permeability .

Q. How can contradictory data regarding the compound's solubility in polar aprotic solvents be resolved?

  • Methodological Answer :

  • Controlled Solubility Studies : Use dynamic light scattering (DLS) to measure solubility in DMSO, DMF, and acetonitrile at 25°C. Note discrepancies arising from hydrochloride counterion interactions.
  • Co-Solvent Systems : Evaluate solubility enhancement using water-DMSO mixtures (e.g., 10% v/v) to balance polarity and ion dissociation .

Q. What computational strategies are effective for predicting the compound's binding mode to biological targets like kinases or GPCRs?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 3LXJ for kinases). Focus on hydrogen bonding between the methanamine group and Asp/Glu residues.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the methylsulfonyl group in hydrophobic binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(Methylsulfonyl)pyridin-4-yl)methanamine hydrochloride
Reactant of Route 2
(2-(Methylsulfonyl)pyridin-4-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.